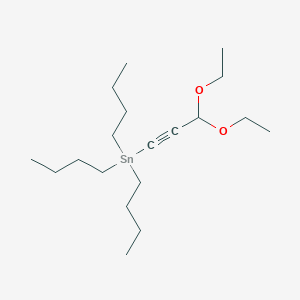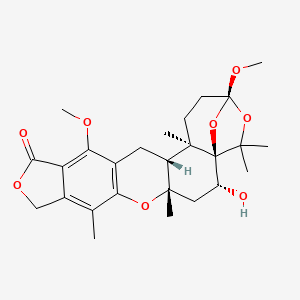
2-Bromo-3-octadecylthiophene
Overview
Description
“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .
Synthesis Analysis
The synthesis of thiophene-based compounds like “2-Bromo-3-octadecylthiophene” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .Molecular Structure Analysis
The molecular formula of “2-Bromo-3-octadecylthiophene” is C22H39BrS . Its molecular weight is 415.52g/mol .Physical And Chemical Properties Analysis
“2-Bromo-3-octadecylthiophene” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
2-Bromo-3-octadecylthiophene is used in the synthesis of polymers . Specifically, it is used in the Palladium-Catalyzed Dehydrohalogenative Polycondensation of 2-Bromo-3-hexylthiophene . This is an efficient approach to create a head-to-tail Poly(3-hexylthiophene) .
Methods of Application or Experimental Procedures
The polymerization of 2-Bromo-3-hexylthiophene involves several steps :
- An N2-filled gastight Schlenk tube is charged with 2-bromo-3-hexylthiophene, Herrmann catalyst, tris(o-N,N-dimethylaminophenyl)phosphine, anhydrous Cs2CO3, and THF .
- The mixture is gradually heated up to 125 °C, and kept stirring at this temperature for 24 hours .
- The color of the solution changes from yellow to orange, then to red, and finally to deep purple .
Results or Outcomes Obtained
The result of this process is the creation of a head-to-tail Poly(3-hexylthiophene) . The color change of the solution indicates the progress of the reaction .
properties
IUPAC Name |
2-bromo-3-octadecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBCEZWUFMYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740288 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-octadecylthiophene | |
CAS RN |
827343-18-0 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B1660671.png)





![[(1R,2R,4S,16R,17S,18R,20S)-2-Hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-18-yl] acetate](/img/structure/B1660682.png)



![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
